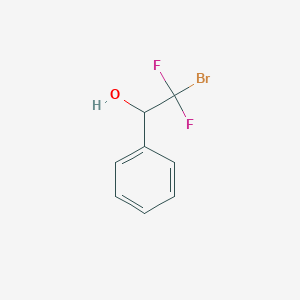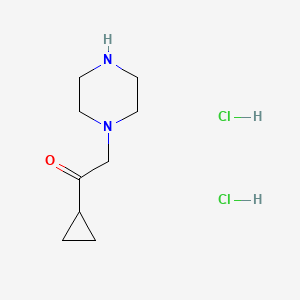
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
“1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride” is a chemical compound with the molecular formula C9H18Cl2N2O . It has a molecular weight of 241.16 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride” consists of a cyclopropyl group, a piperazine ring, and an ethanone group . The exact 3D structure would require more detailed analysis such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
Synthesis and Characterization
- A study by Rajkumar et al. (2014) discusses the synthesis of 1-cyclopropyl piperazine derivatives and their spectral characterization, showcasing their application in developing new compounds with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Photochemical Properties
- Mella, Fasani, and Albini (2001) explored the photochemistry of ciprofloxacin, a compound structurally related to 1-cyclopropyl piperazine, under various conditions, providing insights into the photochemical behavior of similar compounds (Mella, Fasani, & Albini, 2001).
Antimicrobial Studies
- A research by Mallikarjuna, Padmashali, and Sandeep (2014) on cyclopropyl piperazine derivatives indicated significant antimicrobial properties, suggesting the potential of 1-cyclopropyl piperazine in developing new antimicrobial agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antidepressant Applications
- A study on Lu AA21004, a novel antidepressant structurally similar to 1-cyclopropyl piperazine, by Hvenegaard et al. (2012) provides insights into its metabolism and potential application in treating major depressive disorders (Hvenegaard et al., 2012).
Anticancer Studies
- Research conducted by Yurttaş et al. (2014) on triazine derivatives bearing a piperazine amide moiety, similar to 1-cyclopropyl piperazine, showed promising anticancer activities, particularly against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Crystal and Molecular Structure Analysis
- The work by Dung et al. (1987) on 1,4-bis-cyclopropylmethyl piperazine, a compound related to 1-cyclopropyl piperazine, provides detailed crystal and molecular structure analysis, which is essential for understanding the chemical properties of such compounds (Dung, Viossat, Sevricourt, & Robba, 1987).
properties
IUPAC Name |
1-cyclopropyl-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8,10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSAVRUPPUYPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



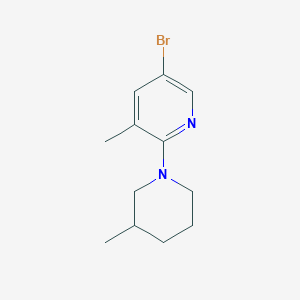
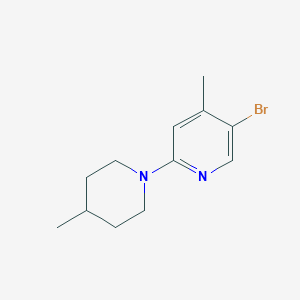
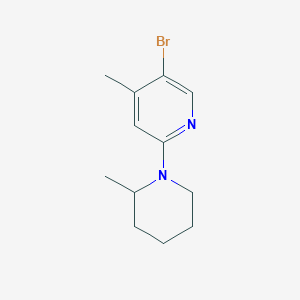
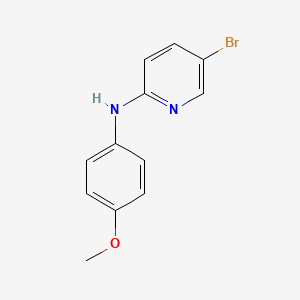
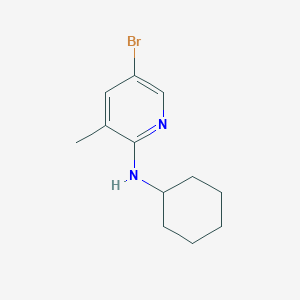
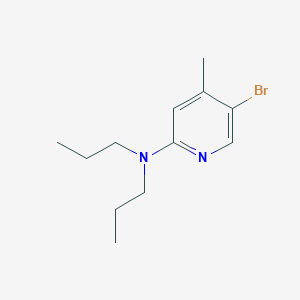
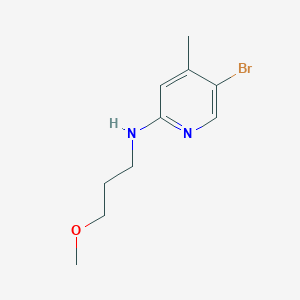
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)
![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
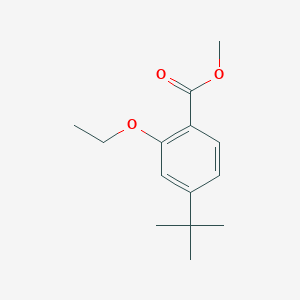
![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)
